2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(Mixture of Isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is a mixture of isomers and is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a dimethylcyclohexene moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with a dimethylcyclohexene derivative. One common method is the reaction of 3,5-dimethylcyclohex-1-ene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate complex, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An enone that is widely used as a building block in organic synthesis.
1,3-Dimethyl-1-cyclohexene: A cyclohexene derivative with similar structural features.
2-Cyclohexen-1-one: Another enone with similar reactivity.
Uniqueness
2-(3,5-dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the boron atom within the dioxaborolane ring, which imparts distinct reactivity and stability. This compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in organic synthesis, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H25BO2 |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
2-(3,5-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-10-7-11(2)9-12(8-10)15-16-13(3,4)14(5,6)17-15/h8,10-11H,7,9H2,1-6H3 |
InChI Key |
HFRUEXYAEOQUDG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.